molecular formula C22H20N2OS B11340434 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide

Cat. No.: B11340434
M. Wt: 360.5 g/mol
InChI Key: BHIBHIBLTNXMDR-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,3-DIMETHYLBENZAMIDE is a complex organic compound that features an indole ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,3-DIMETHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with thiophene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,3-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,3-DIMETHYLBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,3-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]HYDROXYLAMINE
  • N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-N,3-DIMETHYLBENZAMIDE
  • N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]ANILINE

Uniqueness

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,3-DIMETHYLBENZAMIDE is unique due to its specific combination of indole, thiophene, and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide

InChI

InChI=1S/C22H20N2OS/c1-15-7-5-8-16(13-15)22(25)24(2)21(20-11-6-12-26-20)18-14-23-19-10-4-3-9-17(18)19/h3-14,21,23H,1-2H3

InChI Key

BHIBHIBLTNXMDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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